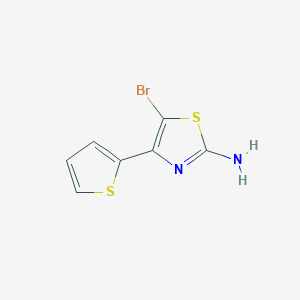
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-methoxyethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C15H21N3O6S and its molecular weight is 371.41. The purity is usually 95%.
BenchChem offers high-quality N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-methoxyethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-methoxyethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxazolidinone Antibacterial Agents
Oxazolidinones, including compounds structurally related to N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-methoxyethyl)oxalamide, have been extensively studied for their unique mechanism of bacterial protein synthesis inhibition. These compounds demonstrate potent in vitro antibacterial activities against a variety of clinically significant human pathogens, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. Notably, strains resistant to other antibiotics like vancomycin and penicillin were not cross-resistant to oxazolidinones. This class of compounds shows promise for treating bacterial infections resistant to other antibiotics (Zurenko et al., 1996).
Synthesis and Antimicrobial Activity of Thiazolidinone Derivatives
The synthesis and antimicrobial screening of thiazolidinone derivatives, closely related to the compound , have shown significant in vitro antibacterial and antifungal activities. These derivatives have been evaluated against Gram-positive and Gram-negative bacteria as well as various fungi strains, highlighting their potential as valuable therapeutic agents for treating microbial diseases (Desai et al., 2013).
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions involving oxazolidinones demonstrate the versatility of these compounds in synthetic chemistry. These reactions are liberalized towards a variety of (hetero)aryl chlorides and amides, achieving good to excellent yields. Such methodologies expand the toolkit for constructing complex molecules, potentially useful in developing new therapeutic agents (De et al., 2017).
Enantioselective Synthesis
Oxazolidinones serve as chiral synthons for the enantioselective synthesis of α-amino acids and aldehydes. This application is crucial in the pharmaceutical industry for producing optically pure compounds, which can have significantly different biological activities and metabolic pathways in the body (Morita et al., 2001).
Oxazolidinone in Monoamine Oxidase Inhibition
Some oxazolidinones have been explored for their potential as monoamine oxidase inhibitors, suggesting possible therapeutic applications in treating neurological disorders. The modification of oxazolidinone structures has shown varying degrees of inhibitory activity, indicating the importance of structural optimization in drug development (Ding & Silverman, 1993).
Propiedades
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S/c1-23-8-6-16-14(19)15(20)17-12-10-11(4-5-13(12)24-2)18-7-3-9-25(18,21)22/h4-5,10H,3,6-9H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDRPFRKUGQTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-methoxyethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

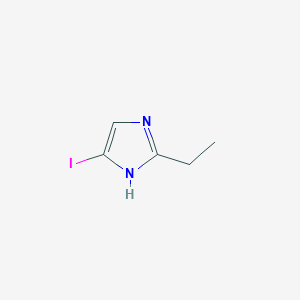
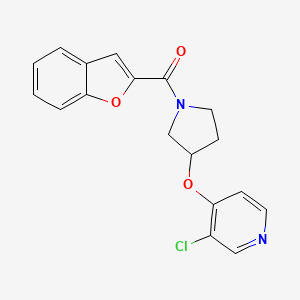
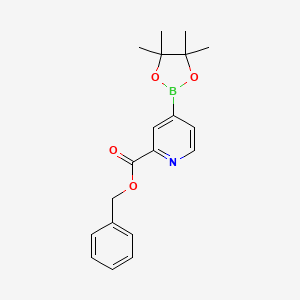
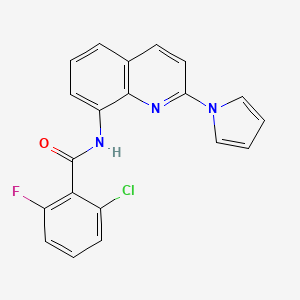
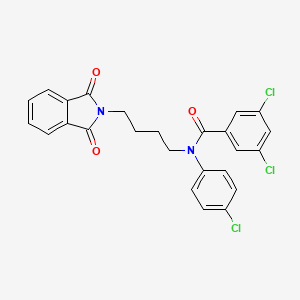
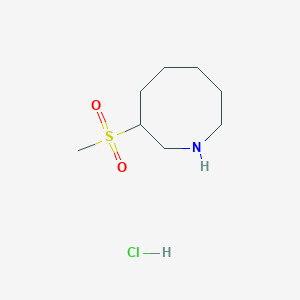
![1-(2-furylmethyl)-4-hydroxy-6-methyl-3-[(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B2609115.png)
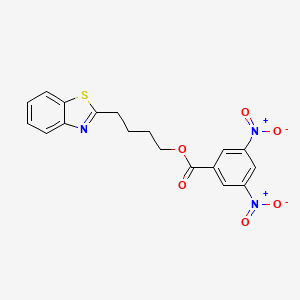

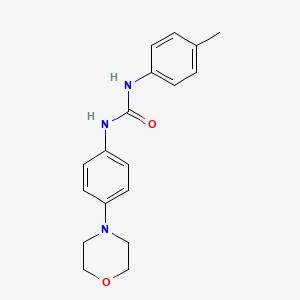
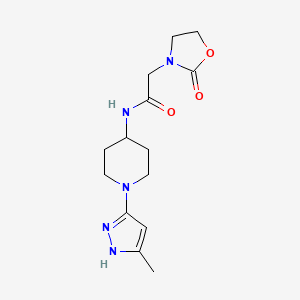
![1-(4-Chlorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2609125.png)

